molecular formula C18H11N3O3S2 B2543741 N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 324758-73-8

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2543741
CAS No.: 324758-73-8
M. Wt: 381.42
InChI Key: GLDFCOMCGFKQBP-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that features a naphthalene ring, a thiazole ring, and a nitrothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as ethanol and dimethylformamide (DMF), and catalysts like copper (II) sulfate pentahydrate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrothiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of nitroso or other oxidized species.

Scientific Research Applications

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with multiple biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide is unique due to its combination of a naphthalene ring, thiazole ring, and nitrothiophene moiety

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S2/c22-17(15-8-9-16(26-15)21(23)24)20-18-19-14(10-25-18)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDFCOMCGFKQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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